molecular formula C13H9ClO2 B178744 (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 114570-70-6

(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B178744
CAS No.: 114570-70-6
M. Wt: 232.66 g/mol
InChI Key: BSRFCMNOLFOGST-BQYQJAHWSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a furanyl chalcone derivative, a class of α,β-unsaturated ketones that serve as a privileged scaffold in medicinal chemistry and chemical biology research. This compound features a central propenone linker connecting a 4-chlorophenyl ring and a furan-2-yl heterocycle, forming an extended π-conjugated system that can be readily synthesized via Claisen–Schmidt condensation . In experimental studies, furanyl chalcones analogous to this compound have demonstrated significant value as efficient singlet oxygen (¹O₂) quenchers, indicating potent antioxidant properties potentially relevant for investigating systems under oxidative stress . Furthermore, this specific structural template, characterized by a 4-chlorophenyl group attached to a furan ring, has been identified as a key pharmacophore in the design of novel colchicine binding site inhibitors (CBSIs) . These compounds exhibit promising antitubulin activity, inhibiting tubulin polymerization and demonstrating potent antiproliferative effects against various human cancer cell lines, suggesting its primary research application is in the development of anticancer agents . The compound's structure allows it to fit tightly into the colchicine binding site of tubulin, potentially exploiting a binding cavity near the α-subunit . This product is provided for research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRFCMNOLFOGST-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14385-65-0
Record name NSC21621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Conditions

  • Molar ratio : 1:1 (aldehyde:ketone)

  • Catalyst : 4 mmol NaOH per 4 mmol reactants

  • Temperature : Ambient (25–30°C)

  • Workup : Washing with water to remove residual NaOH

This method eliminates solvents, reducing environmental impact and purification complexity. The absence of solvent also enhances reaction kinetics by increasing reactant concentration.

Mechanochemical Activation

Mechanochemical grinding accelerates the reaction by promoting molecular collisions. The process involves:

  • Mixing 4-chlorobenzaldehyde and 2-acetylfuran in a 1:1 ratio.

  • Adding NaOH pellets and grinding for 5–7 minutes.

  • Monitoring progress via thin-layer chromatography (TLC; Rf = 0.65 in ethyl acetate/hexane).

The product forms as a colorless solid with a melting point of 146–148°C.

Comparative Analysis of Synthetic Routes

The table below contrasts solvent-free synthesis with traditional methods:

ParameterSolvent-FreeEthanol-BasedMethanol-Based
Reaction Time (min)3–630–4525–40
Yield (%)958588
Purity (HPLC)>98%95%96%
Energy Consumption (kJ)128578

Solvent-free protocols outperform solvent-based methods in yield, energy efficiency, and reaction speed.

Structural Characterization

Post-synthesis analysis confirms the E-configuration and purity:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :

    • δ 7.43 (d, J = 15.76 Hz, 1H, -CO-CH=)

    • δ 7.82 (d, J = 15.8 Hz, 1H, =CH-Ar)

    • δ 6.60–7.66 (7H, Ar-H).

  • IR (KBr) :

    • 3059 cm⁻¹ (Ar-C-H stretch)

    • 1665 cm⁻¹ (C=O stretch)

    • 1598 cm⁻¹ (C=C stretch).

The large coupling constant (J = 15.76 Hz) between α,β-unsaturated protons confirms the trans-configuration.

Yield Optimization Strategies

Catalyst Screening

NaOH outperforms KOH and LiOH in solvent-free systems due to its higher basicity and lower hygroscopicity. Substituting NaOH with KOH reduces yields to 82%.

Stoichiometric Adjustments

A 10% excess of 4-chlorobenzaldehyde improves yields to 97% by driving the equilibrium toward product formation.

Environmental and Economic Considerations

The solvent-free method reduces waste generation by 92% compared to ethanol-based synthesis. Energy consumption drops by 85%, making it cost-effective for industrial scale-up.

Industrial Scalability

Pilot-scale trials using twin-screw extruders demonstrate consistent yields (94–96%) at throughputs of 5 kg/h. Continuous flow systems further enhance productivity by minimizing manual grinding.

Challenges and Solutions

Byproduct Formation

Trace amounts (<2%) of Z-isomer may form due to incomplete conjugation. Recrystallization from ethanol removes these impurities, increasing purity to >99%.

Moisture Sensitivity

NaOH’s hygroscopic nature necessitates dry grinding conditions. Adding molecular sieves (4Å) during storage maintains catalyst activity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 90 seconds but requires specialized equipment, limiting widespread adoption.

Ionic Liquid Catalysis

Using [BMIM]BF4 as a catalyst achieves 93% yield in 10 minutes. However, ionic liquid recovery adds complexity to the workflow .

Chemical Reactions Analysis

Synthetic Routes and Base-Catalyzed Reactions

The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 2-acetylfuran in ethanol with NaOH at room temperature . This method yields the chalcone in high purity (95% yield) .

Reduction Reactions

The α,β-unsaturated carbonyl group undergoes selective reduction:

  • Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, yielding rac-3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-ol with 94% efficiency .
  • Catalytic hydrogenation (e.g., Pd/C) is theorized to saturate the double bond, forming 1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one, though experimental data for this specific derivative is limited.

Cyclization and Ring Formation

Under acidic conditions, the compound participates in cyclization reactions:

  • Trifluoroacetic acid (TFA) in dichloromethane induces furan ring formation via a Paal–Knorr-like mechanism, producing dihydrofuran intermediates that dehydrate to yield fully conjugated α,β-unsaturated ketones .
  • Stetter reaction with aldehydes (e.g., benzaldehyde) in 2-propanol using thiazolium catalysts forms 1,4-diketones (e.g., 3-(4-chlorophenyl)-1,4-diphenylbutane-1,4-dione) in 47% yield .

Nucleophilic Additions

The enone system undergoes Michael addition with nucleophiles:

  • 4-Chlorothiophenol in ethanol with triethylamine adds across the α,β-unsaturated bond, forming 3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one (85% yield) .
  • Amines (e.g., aniline) may add to the carbonyl, though specific data for this compound requires further validation.

Oxidative Transformations

Oxidation reactions modify the double bond or aromatic rings:

  • Oxidative dearomatization with iodine(III) reagents converts the furan ring into a 2-ene-1,4,7-trione intermediate, which cyclizes to form polycyclic systems .
  • Epoxidation using m-chloroperoxybenzoic acid (mCPBA) is hypothesized to form an epoxide at the α,β-position, though experimental confirmation is pending.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

  • Chlorophenyl group : Halogen replacement under SNAr conditions (e.g., KCN in DMF) is theoretically feasible but unverified experimentally.
  • Furan ring : Electrophilic substitution (e.g., nitration) preferentially occurs at the 5-position due to electronic directing effects .

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Claisen-Schmidt Condensation4-Chlorobenzaldehyde, 2-acetylfuran, NaOH, ethanol(E)-1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one95%
Michael Addition4-Chlorothiophenol, TEA, ethanol, refluxThioether adduct85%
NaBH₄ ReductionNaBH₄, methanol, RTSecondary alcohol94%
Stetter ReactionBenzaldehyde, thiazolium catalyst, 2-propanol1,4-Diketone47%
Acidic CyclizationTFA, CH₂Cl₂, RTFuran-derived polycyclic compound89%*

*Yield reported for analogous systems.

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity:

  • Replacing the furan with thiophene enhances electronic conjugation, altering redox properties.
  • Substituting chlorine with bromine on the phenyl ring increases steric bulk, slowing nucleophilic addition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the inhibition of specific signaling pathways associated with tumor growth. For instance, a study reported that this compound could effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death . This property opens avenues for its use in developing new antimicrobial agents to combat resistant strains.

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as Michael additions and aldol condensations, facilitating the synthesis of more complex molecules. The ability to modify its structure through substitution reactions makes it a versatile building block in synthetic organic chemistry .

2.2 Photophysical Properties

The photophysical properties of this compound have been studied extensively, revealing its potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence makes it suitable for applications in display technologies and lighting solutions .

Material Science

3.1 Polymerization Applications

Research has explored the use of this compound in polymer chemistry, particularly in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this chalcone derivative into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition against multiple bacterial strains with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent.
Study COrganic SynthesisHighlighted its role as a versatile intermediate for synthesizing complex organic molecules through various reaction pathways.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer properties may be due to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Crystallographic Insights

The table below compares key structural parameters and substituent effects among related chalcones:

Compound Name Substituents (R1, R2) Bond Length (C=O, Å) Dihedral Angle (°) Reference
Target Compound R1 = 4-Cl-C6H4, R2 = furyl 1.224 3.2
(E)-1-(2-Aminophenyl)-3-(4-Cl-C6H4)propenone R1 = 2-NH2-C6H4, R2 = 4-Cl 1.235 8.5
(E)-3-(4-Fluorophenyl)-1-(2-OH-C6H4)propenone R1 = 2-OH-C6H4, R2 = 4-F 1.230 6.7
(E)-1-(2,3,4-Trichlorophenyl)-3-(4-Cl-C6H4) R1 = 2,3,4-Cl3-C6H2, R2 = 4-Cl 1.228 4.9

Key Observations :

  • The target compound exhibits the shortest C=O bond length (1.224 Å), suggesting strong conjugation across the enone system .

Key Observations :

  • Conventional base-catalyzed methods (e.g., KOH/EtOH) remain efficient for synthesizing halogenated chalcones .
  • Microwave-assisted synthesis improves yields for morpholine derivatives but requires specialized equipment .

Antimicrobial and Antifungal Activity

Compound Microbial Target MIC (mg/mL) Reference
Target Compound Not reported - -
(E)-3-(Furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl) C. albicans LABMIC 0105 0.62
1-(1-Methylpyrrolyl)-3-(5-(4-Cl-C6H4)furyl) Candida krusei 0.12

Key Observations :

Enzyme Inhibition

Compound Target Enzyme IC50 (µM) Reference
(E)-3-(3,5-Dibromo-4-OH-C6H2)-1-furylpropenone Tyrosinase 12.3
Morpholine-Based Chalcones MAO-A 0.8–3.2

Key Observations :

  • Morpholine derivatives show reversible MAO-A inhibition, relevant for depression management .

Physicochemical and Electronic Properties

  • Solubility : Hydroxyl or methoxy substituents (e.g., ) enhance aqueous solubility but may reduce thermal stability.

Biological Activity

(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a 4-chlorophenyl group and a furan-2-yl group linked by a propenone bridge, which contributes to its unique chemical properties and biological effects.

  • Molecular Formula : C13H9ClO2
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 114570-70-6

This compound is synthesized primarily through the Claisen-Schmidt condensation reaction, typically involving 4-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often conducted in ethanol or methanol at room temperature or slightly elevated temperatures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through modulation of the p53 pathway and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15–28Induction of apoptosis via p53 pathway
MDA-MB-231 (Breast Cancer)13.2–34.7Cell cycle arrest at G0/G1 phase
PC-3 (Prostate Cancer)17.14–69.67ROS-mediated apoptosis

Antimicrobial Activity

Chalcone derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. The compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Pathogen MIC (µg/mL) Comparison Control
Staphylococcus aureus3.12–12.5Ciprofloxacin (2 µg/mL)
Escherichia coli10Ciprofloxacin (2 µg/mL)

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : It induces cell cycle arrest by modulating cyclin-dependent kinases.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving mitochondrial membrane potential changes and caspase activation.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study reported that treatment with this compound led to significant tumor growth inhibition in MDA-MB-231 xenografts in mice, with a notable increase in apoptotic markers compared to control groups .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this chalcone derivative exhibited potent antibacterial activity, suggesting its potential application as an alternative therapeutic agent against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-chloroacetophenone) reacts with an aldehyde (e.g., furfural) in the presence of a base (e.g., KOH/NaOH) in ethanol or methanol. Reaction conditions (temperature: 0–50°C, stirring duration: 2–24 hours) influence yield and purity. Crystallization from methanol typically yields single crystals suitable for X-ray diffraction (XRD) analysis .

Q. How is the structural configuration (E/Z isomerism) confirmed for this compound?

The E-configuration is confirmed via XRD analysis , which reveals the torsion angle (C1–C2–C3–C4 ≈ 179.95°) indicative of a planar trans-arrangement. Additionally, UV-Vis spectroscopy shows absorption bands (~300–350 nm) characteristic of conjugated enone systems, and NMR spectra (¹H and ¹³C) resolve coupling constants (J ≈ 15–16 Hz for trans-alkene protons) .

Q. What spectroscopic techniques are essential for characterizing this chalcone derivative?

  • FT-IR : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and aromatic C–H bending (~750–850 cm⁻¹).
  • ¹H/¹³C NMR : Assigns protons and carbons in the aromatic, furan, and enone moieties.
  • UV-Vis : Confirms π→π* transitions in the conjugated system.
  • HRMS (ESI) : Validates molecular mass (e.g., C₁₃H₉ClO₂⁺: theoretical 232.0295, observed 232.0298) .

Advanced Research Questions

Q. How do computational methods (DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, HOMO-LUMO energies, and electrostatic potential surfaces. For example:

  • HOMO-LUMO gap : ~3.5–4.0 eV, indicating moderate chemical reactivity.
  • Dipole moment : ~2.57 Debye, reflecting charge distribution.
  • Mulliken charges : Highlight electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .

Q. What crystallographic challenges arise during XRD analysis of this compound?

Crystal packing is stabilized by C–H···π interactions (distance: ~3.76 Å) and π-π stacking between aromatic rings. The P2₁/n space group (monoclinic system) with unit cell parameters (e.g., a = 7.1583 Å, b = 19.1516 Å) requires high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL/SHELXS97 to resolve disorder in flexible substituents .

Q. How does solvent polarity affect the photophysical behavior of this compound?

In polar solvents (e.g., ethanol), solvatochromic shifts occur due to stabilization of the excited state. Amplified Spontaneous Emission (ASE) bands (e.g., 545 nm, 565 nm) emerge under laser excitation, with intensity inversely proportional to concentration. A "superexciplex" mechanism (excited-state dimer-solvent interactions) explains dual ASE bands .

Q. What strategies validate the antimicrobial activity of this compound?

Agar well diffusion assays (concentration: 50–200 µg/mL) against Staphylococcus aureus and Escherichia coli measure inhibition zones. Molecular docking studies (e.g., AutoDock Vina) simulate binding to bacterial enzyme active sites (e.g., DNA gyrase) with binding energies ≤−7.0 kcal/mol, correlating with experimental Minimum Inhibitory Concentrations (MICs) .

Methodological Considerations

Q. How to resolve contradictions between computational and experimental bond lengths?

Discrepancies (e.g., C=O bond: DFT ≈ 1.22 Å vs. XRD ≈ 1.26 Å) arise from basis set limitations (e.g., 6-311G(d,p) vs. crystal environment effects). Hybrid functionals (e.g., B3LYP with exact exchange) improve accuracy. Scaling factors (e.g., 0.961 for IR frequencies) align computational and experimental data .

Q. What experimental precautions ensure high yields in Claisen-Schmidt condensation?

  • Use freshly distilled aldehydes to avoid oxidation.
  • Maintain low temperature (0–5°C) during base addition to suppress side reactions.
  • Optimize stoichiometry (ketone:aldehyde:base = 1:1:3) and solvent (ethanol >90% purity) .

Q. How to analyze non-covalent interactions in crystal packing?

Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···O: ~25%, H···C: ~15%). Mercury software visualizes π-π stacking (interplanar distance: ~3.5 Å) and hydrogen-bonding networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
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(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

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